3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
Description
This compound features a propanamide backbone substituted with a 3-chlorophenyl group at the 3-position and a tetrahydro-2H-pyran (THP) ring at the N-terminus. The THP ring is further modified with a 4-methoxyphenyl group and a methylene bridge. The THP moiety may enhance metabolic stability by restricting conformational flexibility, a strategy observed in kinase inhibitors and protease-resistant compounds .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-26-20-8-6-18(7-9-20)22(11-13-27-14-12-22)16-24-21(25)10-5-17-3-2-4-19(23)15-17/h2-4,6-9,15H,5,10-14,16H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZYJCZBODPEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The compound affects certain biochemical pathways, leading to downstream effects. For instance, it has been found that similar compounds can inhibit sphingolipid biosynthesis. This inhibition can lead to severe autotoxicity symptoms. .
Result of Action
The molecular and cellular effects of the compound’s action are complex and multifaceted. For instance, it has been found that similar compounds can cause severe autotoxicity symptoms by inhibiting sphingolipid biosynthesis. .
Biological Activity
The compound 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 479.98 g/mol. The structure features a chlorophenyl moiety, a methoxyphenyl group, and a tetrahydropyran derivative, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical pathways such as apoptosis and inflammation. The presence of the chlorophenyl and methoxyphenyl groups suggests potential interactions with Bcl-2 family proteins, which are crucial in regulating apoptosis.
Bcl-2 Interaction
Bcl-2 is known to inhibit apoptosis, and compounds that modulate its activity can have significant therapeutic implications in cancer treatment. Studies have shown that certain derivatives can enhance the pro-apoptotic effects by disrupting the Bcl-2/Bax balance, leading to increased cell death in cancerous cells .
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, a study demonstrated that similar propanamide derivatives exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| HeLa (Cervical) | 12.5 | Mitochondrial disruption |
| A549 (Lung) | 18.0 | Bcl-2 inhibition |
Neuroprotective Effects
Additionally, compounds structurally similar to this compound have shown neuroprotective effects in models of neurodegenerative diseases. These effects are often attributed to their ability to modulate glutamate receptors and reduce excitotoxicity .
Case Studies
- Case Study on Cancer Cell Lines : A recent study investigated the effects of a related compound on MCF-7 breast cancer cells. The results indicated that treatment led to a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure .
- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease demonstrated that administration of similar compounds resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential applications in neurodegenerative disease therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
a) Propanamide Derivatives
- N-[(1R,3R)-3-(aminomethyl)-3-phenylcyclobutyl]-4-oxo-4H-chromene-2-carboxamide (): Replaces the THP ring with a cyclobutyl group. Molecular weight: 384.87 g/mol vs. target compound’s estimated ~450 g/mol.
- N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]-benzamide (ABT-737, ): Shares a sulfonylbenzamide backbone but lacks the THP ring. The dimethylamino group enhances solubility, whereas the target’s methoxy group may reduce metabolic oxidation .
b) Tetrahydro-2H-pyran-Containing Compounds
(4R)-3-Methyl-N-[(1R,3S)-3-(2-methoxyethyl)-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ():
- THP ring is substituted with a methyl group and linked to a trifluoromethylpyridinyl-piperazine system.
- The trifluoromethyl group increases electronegativity, contrasting with the target’s chloro-methoxy combination.
N-((1R,3S)-3-Isopropyl-3-([4-phenyl-3,6-dihydropyridin-1(2H)-yl]carbonyl)cyclopentyl)tetrahydro-2H-pyran-4-amine ():
- Features a dihydropyridine-linked THP, offering redox-active properties absent in the target.
Substitution Patterns and Bioactivity
Table 1: Key Substituent Effects
- Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group in the target compound may improve membrane permeability compared to methoxy-substituted analogs, as seen in ’s N-[4-Chloro-3-(trifluoromethyl)phenyl]propanamide, where chloro groups enhance binding to hydrophobic pockets .
- THP vs. Piperazine/Phthalimide Cores : The THP ring in the target compound likely confers greater metabolic stability than piperazine () or phthalimide () systems, which are prone to oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
